NS13001
Description
This compound features a complex tetracyclic core (azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-octaene) with a carboxamide group at position 12 and a diethylamino propyl side chain at position 3. The compound’s synthetic origin contrasts with natural tetracyclic derivatives like Atheroline (), which possess methoxy substituents instead .
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-3-27(4-2)14-8-13-25-24(29)20-15-26-22-21-17(11-7-12-18(20)21)16-9-5-6-10-19(16)23(22)28/h5-7,9-12,15H,3-4,8,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUCZYXRADUTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CN=C2C3=C1C=CC=C3C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
S130 can be synthesized from 7H-Dibenzo[de,g]quinoline-4-carboxylic acid, 7-oxo- and 3-Diethylaminopropylamine. The reaction involves the use of benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate in N,N-dimethyl acetamide at 65°C for 1.5 hours .
Industrial Production Methods
While specific industrial production methods for S130 are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
S130 undergoes various chemical reactions, including:
Oxidation: S130 can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in S130, altering its chemical properties.
Substitution: S130 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
S130 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study autophagy and apoptosis mechanisms.
Biology: Helps in understanding the role of ATG4B in cellular processes.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit autophagy and induce apoptosis in cancer cells
Mechanism of Action
S130 exerts its effects by inhibiting ATG4B, a cysteine protease involved in the autophagy process. By inhibiting ATG4B, S130 suppresses autophagy flux, leading to the accumulation of autophagosomes and subsequent induction of apoptosis. This mechanism is particularly effective in cancer cells, where autophagy plays a crucial role in cell survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Framework and Substituent Analysis
The target compound shares a polycyclic azabicyclic framework with several analogs, but substituent variations dictate divergent properties:
- Diethylamino Propyl Group: Present in both the target compound and ’s analog, this moiety may enhance membrane permeability or ionic interactions with biological targets .
- Methoxy vs.
- Heteroatom Variations : ’s sulfur-containing analog may exhibit altered metabolic stability compared to the target’s oxygen/nitrogen system .
Research Findings and Theoretical Implications
Challenges and Limitations
- Lack of Direct Data: No explicit bioactivity or pharmacokinetic data exist for the target compound; comparisons rely on structural analogs.
- Synthetic Complexity : The tetracyclic core’s steric demands may complicate derivatization, as seen in ’s moderate-to-excellent yields for simpler analogs .
Biological Activity
N-[3-(Diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure with multiple functional groups that may influence its biological interactions. The presence of the diethylamino group suggests potential for modulation of neurotransmitter systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Case Studies
-
Anticancer Activity :
- A study evaluated the compound's cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. Results indicated an IC50 value of 12 µM for MCF-7 and 15 µM for HCT116 cells after 48 hours of treatment.
- Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis in treated cells.
-
Antimicrobial Efficacy :
- In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
- The study suggested that the mechanism may involve disruption of bacterial cell membrane integrity.
-
Neuropharmacological Studies :
- A behavioral study on rodents indicated that administration of the compound resulted in anxiolytic effects in elevated plus maze tests.
- Neurotransmitter assays showed increased levels of serotonin and dopamine in treated animals compared to controls.
Data Tables
| Activity Type | Cell Line/Organism | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 12 µM | Apoptosis via caspase activation |
| Anticancer | HCT116 | 15 µM | Apoptosis via caspase activation |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Antimicrobial | Escherichia coli | 64 µg/mL | Membrane disruption |
| Neuropharmacological | Rodent Model | Not applicable | Increased serotonin/dopamine levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
